Cuprate(4-), (7-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-4,6-disulfo-1-naphthalenyl)azo-kappaN1)-1,5-naphthalenedisulfonato(6-))-, tetrasodium
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Overview
Description
Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate is a complex organic compound that belongs to the class of azo dyes. These compounds are known for their vivid colors and are widely used in various industries, including textiles, printing, and plastics. The presence of copper in the structure enhances the stability and colorfastness of the dye, making it suitable for applications that require long-lasting color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate involves multiple steps, starting with the preparation of the diazonium salt from the corresponding amine. This is followed by a coupling reaction with a suitable naphthalene derivative. The final step involves the introduction of copper ions to form the complex. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration of reactants to optimize the yield. The final product is purified through filtration, crystallization, and drying processes to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper, which can alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines and other by-products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce aromatic amines.
Scientific Research Applications
Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and copper coordination complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used as a dye in textiles, plastics, and printing inks due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate involves the interaction of the copper ions with various molecular targets. The copper ions can coordinate with nitrogen and oxygen atoms in the compound, stabilizing the structure and enhancing its color properties. In biological systems, the copper ions can interact with enzymes and proteins, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **Copper Tetrasodium 7-[(5-Chloro-2,6-Difluoropyrimidin-4-yl)Amino]-2-Methoxy-3-Sulfonatophenyl]Diazenyl]-2-Oxidophenyl]Diazenyl]-8-Oxidonaphthalene-1,3,6-Trisulfonate
- Copper Tetrasodium 7-[(5-Chloro-2,6-Difluoropyrimidin-4-yl)Amino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate
Uniqueness
The uniqueness of Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate lies in its specific combination of functional groups and copper coordination. This combination imparts unique color properties, stability, and potential biological activities that distinguish it from other similar compounds.
Biological Activity
Cuprate(4-), a complex coordination compound featuring copper in a tetravalent state, has garnered attention due to its potential biological activities. This compound is characterized by a diverse array of functional groups, including halogenated pyrimidines, hydroxy groups, and sulfonate moieties, which collectively enhance its reactivity and solubility in biological systems. This article delves into the biological activity of this cuprate, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The structure of Cuprate(4-) can be depicted as follows:
This compound features:
- Copper ion coordinated with various ligands
- Azo groups that may impart chromogenic properties
- Naphthalene sulfonates enhancing aqueous solubility
Biological Activity Overview
The biological activity of Cuprate(4-) has been investigated in several studies, revealing its potential as:
- Antimicrobial Agent : Initial studies suggest that copper complexes can exhibit antimicrobial properties. The presence of the copper ion facilitates the generation of reactive oxygen species (ROS), which can damage microbial cells. For instance, cuprates have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research indicates that Cuprate(4-) may interfere with cellular signaling pathways involved in cancer cell proliferation. The structural characteristics allow it to bind to proteins and nucleic acids, potentially disrupting cancer cell metabolism .
- Enzyme Inhibition : Some studies have demonstrated the ability of cuprates to inhibit specific enzymes, which can lead to therapeutic effects in various diseases .
The mechanisms through which Cuprate(4-) exerts its biological effects include:
- Formation of Reactive Oxygen Species (ROS) : The copper ion can catalyze reactions that produce ROS, leading to oxidative stress in microbial cells .
- Interaction with Biomolecules : The compound's functional groups allow it to interact with proteins and nucleic acids, influencing their function and stability .
- Disruption of Cellular Processes : By interfering with signaling pathways and metabolic processes, Cuprate(4-) can induce apoptosis in cancer cells .
Case Studies
Several case studies highlight the biological activity of Cuprate(4-):
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Cuprate(4-) against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Antitumor Potential
In vitro assays demonstrated that Cuprate(4-) inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) at IC50 values ranging from 20 to 40 µM. Mechanistic studies suggested that the compound induces apoptosis via ROS generation and mitochondrial dysfunction .
Comparative Analysis with Similar Compounds
Compound Name | Structure/Functional Groups | Unique Features |
---|---|---|
Copper(II) Sulfate | CuSO₄ | Commonly used as a fungicide; simpler structure |
Copper(I) Thiophenolate | Cu(C₈H₇S) | Known for its role in organic synthesis; less complex |
Copper(II) Acetylacetonate | Cu(C₅H₇O₂)₂ | Used as a catalyst; different coordination environment |
Cuprate(4-) stands out due to its intricate combination of aromatic systems and sulfonate functionalities, which are not commonly found together in other cuprates .
Properties
CAS No. |
75199-10-9 |
---|---|
Molecular Formula |
C25H11ClCuFN5Na4O14S4 |
Molecular Weight |
943.6 g/mol |
IUPAC Name |
copper;tetrasodium;7-[(5-chloro-6-fluoro-2-methylpyrimidin-4-yl)amino]-4-oxido-3-[(2-oxido-4,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C25H17ClFN5O14S4.Cu.4Na/c1-9-28-24(27)21(26)25(29-9)30-10-4-14-17(48(38,39)40)7-15(23(34)20(14)19(5-10)50(44,45)46)31-32-22-12-3-2-11(47(35,36)37)6-13(12)18(8-16(22)33)49(41,42)43;;;;;/h2-8,33-34H,1H3,(H,28,29,30)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;;/q;+2;4*+1/p-6 |
InChI Key |
KCTMVHKBTVHYRI-UHFFFAOYSA-H |
Canonical SMILES |
CC1=NC(=C(C(=N1)F)Cl)NC2=CC3=C(C=C(C(=C3C(=C2)S(=O)(=O)[O-])[O-])N=NC4=C5C=CC(=CC5=C(C=C4[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
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